molecular formula C19H41O9P B609280 m-PEG6-(CH2)8-phosphonic acid CAS No. 2028284-71-9

m-PEG6-(CH2)8-phosphonic acid

Cat. No.: B609280
CAS No.: 2028284-71-9
M. Wt: 444.5
InChI Key: LVZDSZBBOIYSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG6-(CH2)8-phosphonic acid: is a compound that features a polyethylene glycol (PEG) chain with six ethylene glycol units, an octyl chain, and a phosphonic acid group. The hydrophilic PEG linker increases the water solubility properties of the compound, making it useful in various applications .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: m-PEG6-(CH2)8-phosphonic acid can undergo oxidation reactions, particularly at the phosphonic acid group.

    Substitution: The compound can participate in substitution reactions, where the phosphonic acid group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products:

Mechanism of Action

Properties

IUPAC Name

8-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41O9P/c1-23-9-10-25-13-14-27-17-18-28-16-15-26-12-11-24-8-6-4-2-3-5-7-19-29(20,21)22/h2-19H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZDSZBBOIYSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCCCCCCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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